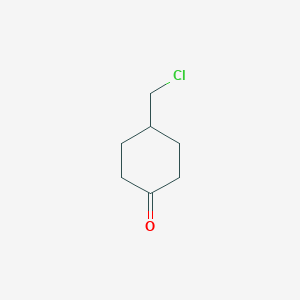![molecular formula C20H21N3O2 B12447131 2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide CAS No. 30750-24-4](/img/structure/B12447131.png)
2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form the intermediate 2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]acrylonitrile.
Amidation Reaction: The intermediate is then reacted with aniline in the presence of a catalyst such as triethylamine to yield the final product, (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
(2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2E)-4-(diethylamino)but-2-enoic acid hydrochloride
- Dichloroaniline derivatives
Comparison:
- Structural Differences: While similar compounds may share functional groups, the specific arrangement and additional substituents in (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide contribute to its unique reactivity and properties.
- Unique Properties: The presence of both a cyano group and a hydroxyphenyl group in the same molecule allows for diverse chemical transformations and potential applications that may not be achievable with similar compounds.
This detailed article provides a comprehensive overview of (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide, highlighting its synthesis, chemical reactivity, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
30750-24-4 |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-23(4-2)18-11-10-15(19(24)13-18)12-16(14-21)20(25)22-17-8-6-5-7-9-17/h5-13,24H,3-4H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
HGYIWPCZFQYSFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)

![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)

![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
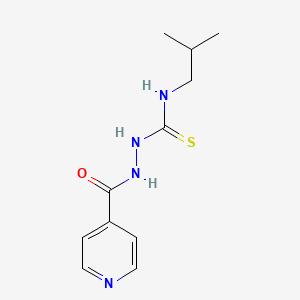
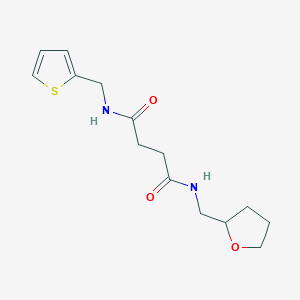
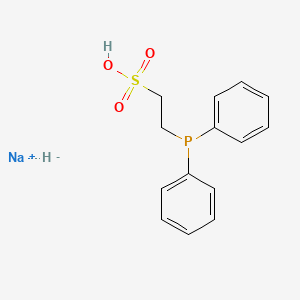
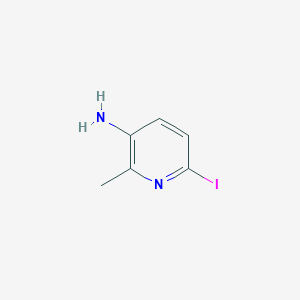
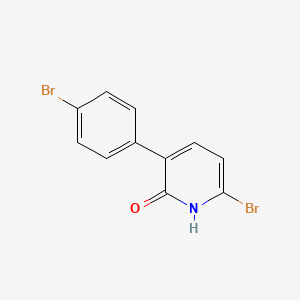
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
